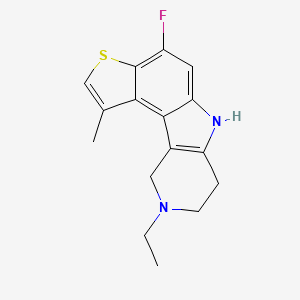
Tiflucarbine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
チフルカルビンは、構造的に新規な化合物であり、抗うつ作用の可能性で知られています。 これは、セロトニン受容体の非選択的アゴニストとして作用し、特に5-HT1および5-HT2受容体を標的としています 。この化合物は、そのユニークな作用機序と潜在的な治療用途のために、さまざまな科学的研究で有望な結果を示しています。
準備方法
チフルカルビンの合成には、テトラヒドロチエノ-7-カルボリン誘導体の調製から始まる、いくつかの工程が含まれます。合成経路には、通常、次の工程が含まれます。
チエノ環の形成: これは、適切な前駆体を制御された条件下で環化させることを伴います。
官能基の導入: さまざまな官能基がチエノ環に導入されて、所望の化学構造が得られます。
チフルカルビンの工業生産方法は、広く文書化されていませんが、最終生成物の整合性と純度を確保しながら、実験室規模の合成プロセスを拡大することを含む可能性があります。
化学反応の分析
チフルカルビンは、次のようないくつかの種類の化学反応を受けます。
酸化: チフルカルビンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: また、還元反応を受けることができ、還元された誘導体の形成につながります。
置換: チフルカルビンは、適切な条件下で官能基が他の基に置き換えられる置換反応に関与することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
化学: これは、セロトニン受容体相互作用と非選択的アゴニストの影響を研究するためのモデル化合物として役立ちます。
生物学: チフルカルビンのセロトニン受容体を調節する能力は、神経伝達および関連する生物学的プロセスを研究するための貴重なツールになります。
科学的研究の応用
Chemistry: It serves as a model compound for studying serotonin receptor interactions and the effects of non-selective agonists.
Biology: Tiflucarbine’s ability to modulate serotonin receptors makes it a valuable tool for studying neurotransmission and related biological processes.
Industry: Potential applications in the pharmaceutical industry for developing new antidepressant drugs.
作用機序
チフルカルビンは、中枢セロトニン受容体、特に5-HT1および5-HT2受容体に結合することによって、その効果を発揮します。この結合は、脳内のセロトニンレベルの調節につながり、これはその抗うつ効果に関連しています。 さらに、チフルカルビンは、さまざまな細胞プロセスに関与するタンパク質キナーゼCとカルモジュリンの二重阻害剤として作用します .
6. 類似の化合物との比較
チフルカルビンは、セロトニン受容体に対する二重作用とタンパク質キナーゼC/カルモジュリン阻害のためにユニークです。類似の化合物には、次のものがあります。
スタウロスポリン: タンパク質キナーゼCの強力な阻害剤ですが、カルモジュリンの機能を拮抗しません.
CP 46'665-1: チフルカルビンとは細胞形態への影響が異なる、タンパク質キナーゼCの別の阻害剤.
これらの化合物は、チフルカルビンの二重阻害作用と潜在的な治療用途における独自性を強調しています。
類似化合物との比較
Tiflucarbine is unique due to its dual action on serotonin receptors and protein kinase C/calmodulin inhibition. Similar compounds include:
Staurosporine: A potent inhibitor of protein kinase C but does not antagonize calmodulin function.
CP 46’665-1: Another inhibitor of protein kinase C with different effects on cell morphology compared to this compound.
These compounds highlight the uniqueness of this compound in its dual inhibitory action and its potential therapeutic applications.
生物活性
Tiflucarbine, also known as BAY-P 4495, is a compound that has garnered attention for its biological activity, particularly as a dual inhibitor of protein kinase C (PKC) and calmodulin. This article delves into the biological effects of this compound, highlighting its mechanisms of action, implications in cellular processes, and potential therapeutic applications.
This compound functions primarily by inhibiting protein kinase C and calmodulin, two critical components involved in various cellular signaling pathways. The inhibition of these proteins leads to significant changes in cellular behavior, particularly in keratinocytes, which are the predominant cell type in the epidermis.
Dual Inhibition
- Protein Kinase C Inhibition :
- PKC is involved in regulating cell proliferation and differentiation. This compound's inhibition of PKC has been shown to affect keratinocyte morphology and keratin expression.
- Calmodulin Antagonism :
- Calmodulin plays a role in calcium signaling within cells. By antagonizing calmodulin, this compound can disrupt calcium-dependent processes that are essential for various cellular functions.
Biological Activity in Keratinocytes
A study investigating the effects of this compound on human keratinocyte cell lines (HaCaT cells) revealed notable findings:
- Morphological Changes : Unlike other PKC inhibitors like staurosporine, this compound did not induce significant morphological changes in HaCaT cells after 72 hours of treatment .
- Keratin Expression : The expression levels of keratins 8 and 18 remained stable, while keratin 13 expression decreased compared to control cells. This suggests that this compound may selectively influence keratinocyte differentiation without altering overall cell shape dramatically .
Reactive Oxygen Species (ROS) Release
Research indicates that this compound may also affect the release of reactive oxygen species in keratinocytes, which is critical for understanding its role in oxidative stress responses and potential skin-related therapies .
Psoriasis Treatment
This compound has been studied for its effects on conditions such as psoriasis, where PKC and calmodulin play significant roles in disease pathology. Clinical investigations suggest that the compound may alleviate symptoms associated with psoriasis by modulating inflammatory responses through its dual inhibition mechanism .
Ocular Conditions
While primarily studied for dermatological applications, there are indications that this compound could be beneficial in treating ocular conditions due to its anti-inflammatory properties. The dual inhibition mechanism may help manage diseases characterized by excessive angiogenesis or inflammation .
Data Summary
| Parameter | Effect of this compound |
|---|---|
| Morphological Changes | No significant change observed |
| Keratin Expression | Decreased keratin 13; stable keratins 8 & 18 |
| ROS Release | Modulated release observed |
| Potential Application | Psoriasis treatment; ocular conditions |
特性
CAS番号 |
89875-86-5 |
|---|---|
分子式 |
C16H17FN2S |
分子量 |
288.4 g/mol |
IUPAC名 |
14-ethyl-7-fluoro-3-methyl-5-thia-10,14-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,3,6,8,11(16)-pentaene |
InChI |
InChI=1S/C16H17FN2S/c1-3-19-5-4-12-10(7-19)15-13(18-12)6-11(17)16-14(15)9(2)8-20-16/h6,8,18H,3-5,7H2,1-2H3 |
InChIキー |
BNKIWXODDDABSJ-UHFFFAOYSA-N |
SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
正規SMILES |
CCN1CCC2=C(C1)C3=C4C(=CSC4=C(C=C3N2)F)C |
Key on ui other cas no. |
89875-86-5 |
同義語 |
9-ethyl-4-fluoro-1-methyl-7,8,9,10-tetrahydrothieno(3,2e)pyrido(4,3b)indole lactate tiflucarbine TVX P 4495 TVX-P-4495 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















